2-(4-Methylphenyl)propan-1-ol
Overview
Description
2-(4-Methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O. It is a monoterpenoid and is also known by its IUPAC name, this compound . This compound is characterized by a phenyl group substituted with a methyl group at the para position and a hydroxyl group attached to a propyl chain.
Preparation Methods
2-(4-Methylphenyl)propan-1-ol can be synthesized through the oxidation of 4-methylisopropylbenzene. In a typical preparation method, 4-methylisopropylbenzene is oxidized in the presence of a catalyst such as manganese porphyrin at elevated temperatures (around 80°C) and under an oxygen atmosphere . The reaction mixture is then reduced using triphenylphosphine to yield the desired product.
Chemical Reactions Analysis
2-(4-Methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or ketones using oxidizing agents.
Esterification: It reacts with oxoacids and carboxylic acids to form esters and water.
Reduction: The hydroxyl group can be reduced to form hydrocarbons under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Methylphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its derivatives have shown potential antiviral and antimicrobial activities.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)propan-1-ol involves its interaction with molecular targets and pathways in biological systems. For instance, its derivatives can disrupt the normal replication of HBV by inducing abnormal viral replication, leading to antiviral effects . The specific molecular targets and pathways involved depend on the particular application and derivative used.
Comparison with Similar Compounds
2-(4-Methylphenyl)propan-1-ol can be compared with other similar compounds such as:
2-(4-Methylphenyl)propan-2-ol: Another monoterpenoid with similar structural features but different functional groups.
2-Methyl-1-(4-methylphenyl)-1-propanol: A compound with a similar molecular structure but different substitution patterns.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
IUPAC Name |
2-(4-methylphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFDIFDNDWRHJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018187 | |
Record name | p-Cymen-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-50-0 | |
Record name | p-Cymen-9-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4371-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Cymen-8-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Cymen-9-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Cymen-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Methylphenyl)-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034846 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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